molecular formula C5H12ClNS B153540 Tetrahydro-2H-thiopyran-4-amine hydrochloride CAS No. 233763-40-1

Tetrahydro-2H-thiopyran-4-amine hydrochloride

Cat. No.: B153540
CAS No.: 233763-40-1
M. Wt: 153.67 g/mol
InChI Key: CAUGAHCEDPFMJU-UHFFFAOYSA-N
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Description

Tetrahydro-2H-thiopyran-4-amine hydrochloride is an organic compound with the molecular formula C5H12ClNS. It is a derivative of thiopyran, a sulfur-containing heterocycle, and is commonly used in various chemical and pharmaceutical applications. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

Tetrahydro-2H-thiopyran-4-amine hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statements include H302, and the precautionary statements include P280, P305, P338, and P351 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydro-2H-thiopyran-4-amine hydrochloride can be synthesized through the reaction of tetrahydro-2H-thiopyran with ammonia. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions. The process involves passing ammonia gas through tetrahydro-2H-thiopyran, followed by distillation and purification to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-thiopyran-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tetrahydro-2H-thiopyran-4-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The sulfur atom in the thiopyran ring can participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-2H-thiopyran-4-amine hydrochloride is unique due to the presence of sulfur in its structure, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs. The sulfur atom can engage in unique redox chemistry and interactions with biological molecules, making it a valuable compound in various applications .

Properties

IUPAC Name

thian-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS.ClH/c6-5-1-3-7-4-2-5;/h5H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUGAHCEDPFMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592871
Record name Thian-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233763-40-1
Record name Thian-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thian-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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